Anthraquinone-d8
Overview
Description
Anthraquinone-d8 is a deuterated form of anthraquinone, where all hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. It retains similar chemical properties to anthraquinone but with a higher molecular weight due to the presence of deuterium.
Mechanism of Action
Target of Action
Anthraquinones, including Anthraquinone-d8, are bioactive natural products found in various plants, fungi, and insects . They are known to interact with multiple targets, including bacterial cell walls and various enzymes involved in cellular metabolism
Mode of Action
Anthraquinones exert their effects through several mechanisms. They can inhibit biofilm formation, disrupt the cell wall, inhibit endotoxins, and block the synthesis of nucleic acids and proteins
Biochemical Pathways
Anthraquinones are synthesized in plants through various biochemical pathways, including the shikimate or chorismate and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones
Pharmacokinetics
Anthraquinones are mainly absorbed in the intestines, and the absorption rates of free anthraquinones are faster than those of their conjugated glycosides due to their higher liposolubility . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
Anthraquinones have a multitude of bioactivities and therapeutic applications. They exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects
Action Environment
The action of this compound, like other anthraquinones, can be influenced by various environmental factors. For instance, the biodegradation of anthraquinone dyes can be enhanced by certain bacterial populations . Additionally, the synthesis of anthraquinones in plants depends on various physiological conditions . .
Biochemical Analysis
Biochemical Properties
Anthraquinone-d8 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthraquinone-d8 is typically synthesized through the deuteration of anthraquinone. One common method involves the reaction of anthraquinone with deuterium gas under high pressure and temperature. The reaction conditions often include the use of a catalyst such as palladium on carbon to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of deuterium gas over anthraquinone in the presence of a catalyst. The reaction is carried out in a high-pressure reactor to ensure complete deuteration.
Chemical Reactions Analysis
Types of Reactions
Anthraquinone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form anthrahydroquinone-d8.
Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to introduce new functional groups.
Major Products
Oxidation: Anthraquinone derivatives with various functional groups.
Reduction: Anthrahydroquinone-d8.
Substitution: Substituted this compound compounds with different functional groups.
Scientific Research Applications
Anthraquinone-d8 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of anthraquinone and its derivatives.
Biology: Employed in metabolic studies to trace the pathways of anthraquinone metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of anthraquinone-based drugs.
Industry: Applied in the development of dyes and pigments, where it helps in studying the stability and degradation of anthraquinone-based compounds.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The non-deuterated form of anthraquinone-d8.
Anthrahydroquinone: The reduced form of anthraquinone.
Anthraquinone derivatives: Compounds with various functional groups attached to the anthraquinone core.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing are essential.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterioanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHIXYEVGDQDX-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574038 | |
Record name | (~2~H_8_)Anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10439-39-1 | |
Record name | (~2~H_8_)Anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10439-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is deuterated anthraquinone (anthraquinone-d8) used in research instead of regular anthraquinone?
A1: Researchers often utilize deuterated compounds like this compound to study the vibrational properties of molecules. This is because deuterium, a heavier isotope of hydrogen, causes noticeable shifts in vibrational frequencies compared to hydrogen. This difference is evident in the study using polarized infrared spectroscopy on single crystals of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] These shifts help in assigning vibrational modes and understanding the molecule's vibrational behavior in detail.
Q2: What spectroscopic techniques are particularly useful for studying this compound?
A2: Infrared (IR) spectroscopy is very valuable for studying this compound. Researchers have utilized polarized infrared spectroscopy to analyze the vibrational modes of both 9,10-anthraquinone and 9,10-anthraquinone-d8. [] The deuterium substitution leads to distinct shifts in the IR spectra, aiding in the assignment of vibrational modes. This technique helps elucidate the molecule's structure and vibrational characteristics.
Q3: How is this compound typically synthesized?
A3: A common method for preparing this compound is through isotopic exchange with deuterium sulfate (D2SO4). [] This process involves replacing the hydrogen atoms in anthraquinone with deuterium atoms from D2SO4. This method is efficient in achieving a high deuterium content in the final product.
Q4: Beyond experimental techniques, how else is this compound studied?
A4: Computational chemistry plays a significant role in analyzing this compound. Density functional theory (DFT) studies have been employed to investigate the vibrational spectra and assign fundamental vibrational modes of both 9,10-anthraquinone and its deuterated counterpart. [] These theoretical calculations complement experimental findings and provide a deeper understanding of the molecule's properties and behavior.
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